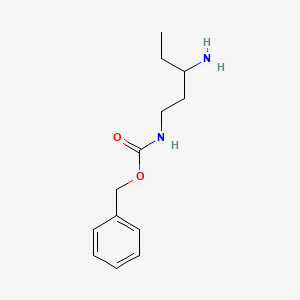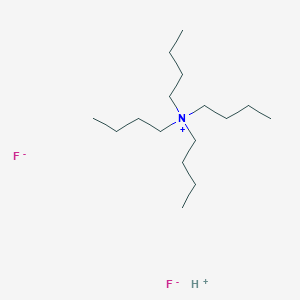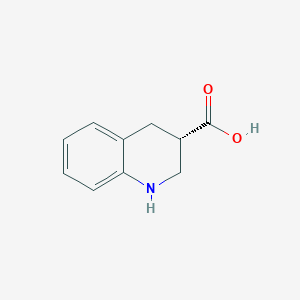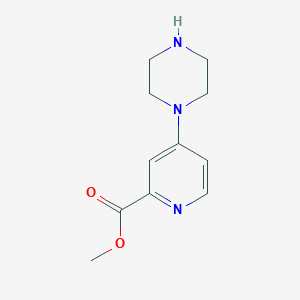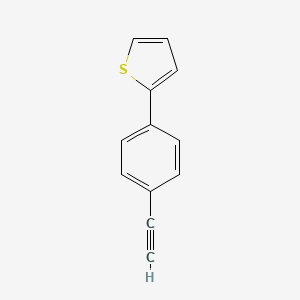
2-(4-Ethynylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 2-(4-Ethynylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high yield.
Industrial production methods for thiophene derivatives often involve multicomponent reactions and cyclization processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of thiophene-based compounds .
Análisis De Reacciones Químicas
2-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-1,1-dioxide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as inhibitors of specific enzymes, blocking their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(4-Ethynylphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thieno[3,2-b]thiophene: Known for its applications in organic electronics.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and allows for the synthesis of more complex structures. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H8S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-(4-ethynylphenyl)thiophene |
InChI |
InChI=1S/C12H8S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,3-9H |
Clave InChI |
WMSFDLDOWAEXSP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


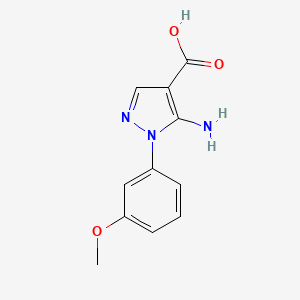
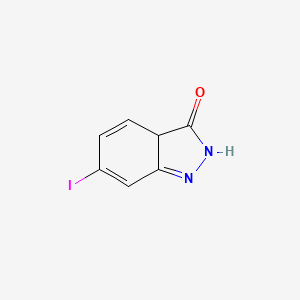
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
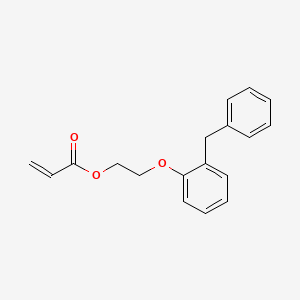
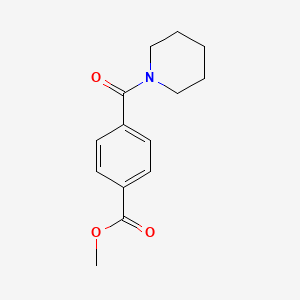
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
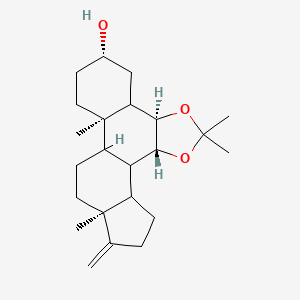
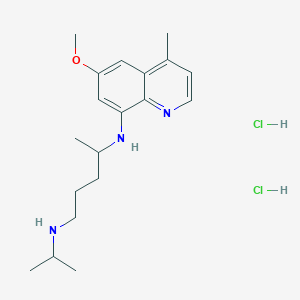
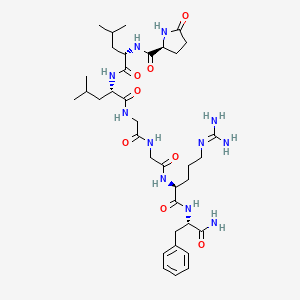
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
